molecular formula C14H17FO3 B3376713 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 122770-39-2

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B3376713
CAS No.: 122770-39-2
M. Wt: 252.28 g/mol
InChI Key: BBKOAONWYJVESW-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (: 122770-39-2) is a high-value synthetic intermediate with the molecular formula C14H17FO3 and a molecular weight of 252.29 g/mol . This compound features a central spirocyclic ketal (1,4-dioxaspiro[4.5]decane) system bearing a 4-fluorophenyl group and a hydroxyl group at the same carbon atom, making it a versatile building block for medicinal chemistry and organic synthesis. The primary research application of this compound is as a key precursor in the synthesis of complex organic molecules, particularly in the development of potential pharmaceuticals . The presence of the fluorophenyl moiety is significant in drug discovery, as fluorine incorporation can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity . The 1,4-dioxaspiro[4.5]decane system acts as a protected form of a cyclohexanone, a common scaffold in active pharmaceutical ingredients (APIs). This protecting group strategy allows chemists to perform transformations on other parts of the molecule under conditions that would otherwise affect a ketone, with the option to deprotlate it later to reveal the carbonyl functionality. Available for prompt shipment, our product is supplied with a minimum purity of 97% and requires storage at cool, refrigerated temperatures (4-8°C) to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKOAONWYJVESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)F)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570327
Record name 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122770-39-2
Record name 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 4 Fluorophenyl 1,4 Dioxaspiro 4.5 Decan 8 Ol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol reveals a logical disconnection at the tertiary alcohol carbon. This analysis identifies the primary precursors as a spiroketone and an organometallic reagent bearing the 4-fluorophenyl group.

Retrosynthesis of this compoundFigure 1: Retrosynthetic disconnection of this compound, highlighting the key precursors: 1,4-Dioxaspiro[4.5]decan-8-one and a 4-fluorophenyl organometallic reagent.

The cornerstone of the synthesis is the intermediate, 1,4-dioxaspiro[4.5]decan-8-one. This compound is a bifunctional molecule where one of the two carbonyl groups of the parent 1,4-cyclohexanedione (B43130) is protected as an ethylene (B1197577) ketal. researchgate.netchemicalbook.com This selective protection is crucial as it leaves the second carbonyl group available for nucleophilic attack while preventing unwanted side reactions.

Several routes have been established for the synthesis of this key spiroketone:

Selective Deketalization: One method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using an acidic solution. Acetic acid has been identified as an effective catalyst for this transformation, significantly improving yields and reducing reaction times compared to other acids. researchgate.net

Hydrogenation: An alternative pathway is the hydrogenation of 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com

Ketalization of 1,4-Cyclohexanedione Derivatives: Direct, but selective, ketalization of 1,4-cyclohexanedione is challenging. Therefore, routes starting from precursors like dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol have been developed. chemicalbook.com Another approach starts with the oxidation of cyclohexane-1,4-diol to the corresponding hydroxy-ketone, followed by subsequent steps. researchgate.net

The availability and synthetic efficiency of 1,4-dioxaspiro[4.5]decan-8-one make it a widely used intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates. researchgate.netechemi.com

With the spiroketone intermediate in hand, the next critical step is the introduction of the 4-fluorophenyl group. This is accomplished through a nucleophilic addition to the unprotected carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. The most common and effective methods utilize organometallic reagents, such as:

Grignard Reagents: 4-Fluorophenylmagnesium bromide (p-F-C₆H₄-MgBr).

Organolithium Reagents: 4-Fluorophenyllithium (p-F-C₆H₄-Li).

These reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. masterorganicchemistry.com The presence of the ethylene ketal is stable under these nucleophilic addition conditions.

Classical and Modern Synthetic Approaches

The construction of the target molecule can be viewed through the lens of both well-established and contemporary synthetic strategies.

The addition of organometallic reagents to ketones is a fundamental and reliable method for forming tertiary alcohols. In the context of synthesizing this compound, this reaction is the final key step. masterorganicchemistry.com

The reaction proceeds as follows:

Nucleophilic Attack: The organolithium or Grignard reagent adds to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. This forms a tetrahedral intermediate, a magnesium or lithium alkoxide.

Protonation: The reaction mixture is treated with a mild acid (e.g., aqueous NH₄Cl or dilute H₂SO₄) in a step known as an acidic workup. This protonates the alkoxide, yielding the neutral tertiary alcohol product. masterorganicchemistry.com

The choice between a Grignard and an organolithium reagent can depend on factors such as availability of precursors and desired reactivity, though both are highly effective for this type of transformation.

Table 1: Key Reaction in the Synthesis of this compound

StepReactantsReagentProduct
Nucleophilic Addition1,4-Dioxaspiro[4.5]decan-8-one, 4-Fluorophenylmagnesium Bromide (or 4-Fluorophenyllithium)Diethyl ether or THFIntermediate Alkoxide
Acidic WorkupIntermediate AlkoxideAqueous acid (e.g., NH₄Cl)This compound

Acid catalysis is a pivotal component in the synthesis of the spiroketal framework itself, specifically in the preparation of the 1,4-dioxaspiro[4.5]decan-8-one intermediate. The formation of the ketal from a ketone (or one ketone group in a diketone) and a diol (ethylene glycol) is a reversible reaction that is catalyzed by acid.

The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) to activate the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon.

Proton transfer steps to form a hemiacetal.

Protonation of the hemiacetal hydroxyl group, followed by elimination of a water molecule to form an oxocarbenium ion.

Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety.

Deprotonation to yield the stable five-membered cyclic ketal (the 1,4-dioxolane ring).

This acid-catalyzed protection strategy is fundamental in organic synthesis, allowing for the selective reaction at other functional groups within a molecule. researchgate.netnih.gov

Multi-component reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. organic-chemistry.orgnih.gov These reactions are highly efficient, offering significant advantages in terms of step economy and reduced waste generation.

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to the synthesis of complex spiroketal systems. rsc.org For instance, strategies involving the coupling of alkynols, anilines, and glyoxylic acid have been used for the enantioselective synthesis of spiroacetals. rsc.org Other approaches utilize nitroalkanes as key building blocks, where sequential nitroaldol and Michael reactions followed by a Nef reaction can assemble the necessary dihydroxy ketone framework required for spiroketalization. nih.gov These modern methods represent a frontier in synthetic chemistry and offer potential future pathways for the efficient construction of complex spirocyclic molecules.

Advanced Catalytic Strategies

Catalysis offers a powerful tool for the construction of complex molecules like spiroketals, providing pathways that are often more efficient and selective than classical stoichiometric methods. The field has seen significant progress through the use of transition metals and small organic molecules as catalysts.

Transition Metal-Catalyzed Spiroketalization

The use of transition metals to catalyze the formation of spiroketals has become a rapidly growing area of research. researchgate.net These methods facilitate the use of novel starting materials and have enabled the development of tandem processes and asymmetric variants. rsc.org Transition metal catalysts are valued for their ability to activate substrates under mild conditions, leading to efficient and selective cyclization reactions.

Palladium (Pd): Palladium catalysis has proven to be a versatile tool for spiroketal synthesis. Pd(II) complexes, such as [PdCl₂(MeCN)₂], can catalyze the dehydrative, stereoselective cyclization of ketoallylic diols under mild conditions (0 °C in THF), producing vinyl-substituted spiroketals in high yields with water as the only byproduct. nih.gov This method effectively translates the stereochemistry of the starting diol to the final spiroketal product. nih.gov Palladium-catalyzed cascade reactions have also been developed, allowing for the one-pot, three-component synthesis of functionalized spiroacetals from pentynol derivatives, salicylaldehydes, and amines. researchgate.netdntb.gov.ua Furthermore, palladium(0)-catalyzed coupling reactions, such as the Stille coupling, provide a convergent route to spiroketal precursors. researchgate.net

Platinum (Pt): While less common than palladium or gold, platinum catalysts have been utilized in key steps for spiroketal synthesis. For instance, Adams catalyst (PtO₂) is effective for the hydrogenation of triple bonds in acyclic precursors, which can then undergo spontaneous or acid-catalyzed cyclization to form the desired spiroketal framework as a single isomer. mdpi.com This approach is particularly useful in the synthesis of complex natural products where control of stereochemistry is crucial. mdpi.com

Gold (Au): Homogeneous gold catalysis has emerged as a premier method for synthesizing spiroketals, valued for its ability to activate alkynes under exceptionally mild conditions. rsc.org Gold(I) catalysts, like AuCl, can promote the spiroketalization of alkynes, with strategies developed to control regioselectivity, a common challenge in such cyclizations. acs.org For example, using an acetonide protecting group on a triol precursor allows for a regulated reaction sequence, delivering unsaturated spiroketals in good yields and high diastereoselectivity. acs.org Synergistic catalytic systems, combining gold(I) with a Lewis acid like Sc(III), have been shown to achieve ultrafast spiroketal synthesis at room temperature with excellent yields. acs.org

Rhenium (Re): The application of rhenium in the direct synthesis of spiroketals is not as extensively documented as other transition metals. However, rhenium complexes are known to catalyze related transformations. For example, rhenium(VII) complexes are effective catalysts for Prins cyclization reactions, which form substituted tetrahydropyrans, a structural component of spiroketals. nih.gov The development of tricarbonyl rhenium complexes continues to be an area of active research, suggesting potential for future applications in complex organic transformations.

CatalystSubstrate TypeKey FeaturesYieldReference
[PdCl₂(MeCN)₂]Ketoallylic diolMild conditions, high stereoselectivity, water byproductHigh nih.gov
Pd(II) complexPentynol derivative, salicylaldehyde, amineOne-pot, three-component cascade reactionGood to Excellent researchgate.netdntb.gov.ua
PtO₂ (Adams catalyst)Alkyne-containing precursorHydrogenation followed by spontaneous cyclization- mdpi.com
AuClAlkynediol with acetonide protecting groupMild conditions, controlled regioselectivityGood acs.org
Au(I) / Sc(III)Enol ether and o-quinone methide precursorsSynergistic catalysis, ultrafast reactionHigh acs.org

The synthesis of enantiomerically pure spiroketals is of significant interest, as biological activity is often specific to a single enantiomer. Asymmetric transition metal catalysis provides a powerful means to achieve this. researchgate.net Chiral ligands are designed to coordinate with the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Various transition metals, including palladium, iridium, rhodium, and gold, have been successfully employed in asymmetric spiroketal synthesis. umich.edunih.gov For instance, palladium-catalyzed allylic alkylations using chiral spiroketal-based phosphine (B1218219) ligands (SPIROL) can achieve enantiomeric excesses (ee) up to 97%. umich.edunih.gov Similarly, sequential catalysis combining an achiral gold(I) complex with a chiral N,N'-dioxide nickel(II) Lewis acid has been used to synthesize chiral spiroketals in up to 99% yield and over 99% ee. researchgate.net Iridium-catalyzed asymmetric allylation/spiroketalization cascades also provide efficient access to unique oxazoline-spiroketals with excellent enantioselectivity (>99% ee). researchgate.net

Catalytic SystemReaction TypeYieldEnantiomeric Excess (ee)Reference
Pd / (S,S,S)-SPIRAPAllylic Alkylation94%97% umich.edu
Ir / Carreira ligandCascade Allylation/Spiroketalizationup to 86%>99% researchgate.net
Au(I) / Chiral Ni(II) Lewis AcidCascade Reactionup to 99%>99% researchgate.net
Rh / Chiral Spiroketal LigandHydrogenation-up to 93% nih.gov

Organocatalytic Approaches

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a cornerstone of asymmetric synthesis and offers a complementary approach to metal catalysis. benthamscience.com These catalysts often operate via mechanisms that mimic enzymatic processes, providing high levels of stereocontrol under mild conditions.

For spiroketal synthesis, bifunctional organocatalysts, such as aminothioureas, have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades, yielding spiroketal structures with high enantioselectivity. nih.gov Chiral phosphoric acids (CPAs) are another powerful class of organocatalysts used to construct axially chiral molecules, including spiroketal lactones, through domino reactions with excellent yields and enantioselectivities (up to 99% ee). nih.govacs.orgnih.gov These methods demonstrate the power of organocatalysis to construct complex spirocyclic systems containing multiple stereocenters in a single, efficient process. acs.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include waste prevention, maximizing atom economy, using catalysis over stoichiometric reagents, and designing for energy efficiency.

The catalytic methods described above align well with green chemistry principles. Catalysts, by definition, are used in small amounts and are regenerated, reducing waste compared to stoichiometric reagents. Many of these reactions proceed under mild temperatures and pressures, minimizing energy consumption. Furthermore, cascade reactions, where multiple bonds are formed in a single operation, reduce the number of synthetic steps, solvent use, and purification procedures, thereby preventing waste.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis is a key technology in green chemistry that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can reduce reaction times from hours to minutes. mdpi.comnih.gov

In the context of spirocycle synthesis, microwave-assisted multicomponent reactions have proven to be a powerful tool for rapidly assembling complex molecular architectures. rsc.orgresearchgate.net For example, the synthesis of spiro-compounds that required 4-5 hours under conventional reflux conditions could be completed in just 15 minutes under microwave irradiation, with yields increasing from around 50-60% to over 80%. mdpi.com This efficiency minimizes energy consumption and the potential for side product formation, making it a highly attractive green chemistry technique. nih.gov

ReactionHeating MethodReaction TimeYieldReference
Spiro-pyrimidine synthesisConventional (Reflux)4 h59% mdpi.com
Microwave (140 °C)15 min86%
Spiro-pyrazole synthesisConventional (Reflux)4 h53% mdpi.com
Microwave (140 °C)15 min84%
Friedländer Synthesis of 8-hydroxyquinolinesConventional (Oil-bath)-34% (average) nih.gov
Microwave30-40 min72% (average)

Solvent-Free Conditions and Alternative Solvents

The substantial use of volatile, and often hazardous, organic solvents in standard Grignard reactions has catalyzed the exploration of solvent-free and alternative solvent methodologies. These innovative approaches are designed to minimize environmental impact, enhance operational safety, and, in certain instances, improve reaction yields and selectivity.

Mechanochemistry, which employs mechanical energy to initiate and sustain chemical reactions, presents a viable strategy for performing Grignard reactions with minimal or no solvent. nih.govchemrxiv.org This technique typically involves the high-energy ball milling of reactants, a process that can activate the magnesium metal surface, thereby facilitating the formation of the Grignard reagent and its subsequent reaction with a carbonyl compound. nih.gov

Detailed research findings:

Although a specific mechanochemical protocol for the synthesis of this compound is not detailed in the available literature, the general efficacy of this method for generating Grignard reagents and their subsequent addition to ketones is well-documented. nih.gov The application of this method to the target molecule would involve milling magnesium turnings with 1-bromo-4-fluorobenzene (B142099) in the presence of 1,4-dioxaspiro[4.5]decan-8-one. A minimal quantity of an ethereal solvent may be employed as a liquid-assisted grinding (LAG) agent to promote the reaction. nih.gov This methodology drastically curtails the total solvent volume in comparison to conventional solution-phase syntheses.

Table 1: General Parameters for Mechanochemical Grignard Reactions

Parameter Description Relevance to Target Synthesis
Milling Equipment High-energy ball mill equipped with grinding jars and balls made of materials like stainless steel or zirconia. This is standard instrumentation for mechanochemical synthesis.
Reactants Magnesium turnings, an aryl halide such as 1-bromo-4-fluorobenzene, and the ketone 1,4-dioxaspiro[4.5]decan-8-one. These are the direct starting materials for the desired transformation.
Solvent The reaction can be run entirely solvent-free or with a catalytic amount of an ether (e.g., THF) for LAG. This leads to a significant reduction in solvent consumption and waste.
Reaction Time Typically shorter than equivalent solution-phase reactions, often completed within minutes to a few hours. nih.gov This offers the potential for enhanced process efficiency and throughput.
Work-up A standard aqueous work-up is used to quench the reaction and isolate the final alcohol product. This step is analogous to the procedures used in conventional methods.

Ionic Liquids (ILs):

Ionic liquids, defined as salts with melting points below 100 °C, have been investigated as alternative media for Grignard reactions. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov Their beneficial properties include virtually no vapor pressure, high thermal stability, and the possibility of being recycled. The selection of an appropriate ionic liquid is critical, as conventional imidazolium-based ILs may degrade in the presence of highly basic Grignard reagents. organic-chemistry.org To address this issue, more robust, base-stable ionic liquids have been specifically designed and synthesized. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are formed by mixing a hydrogen bond donor with a hydrogen bond acceptor, resulting in a eutectic mixture with a significantly lower melting point than its individual components. chemrxiv.orgscispace.comchemrxiv.orgnih.govstrath.ac.uk DESs are considered green solvents due to their low cost, biodegradability, and straightforward preparation. It has been demonstrated that chemoselective Grignard additions to ketones can be effectively performed in DESs, even at room temperature and under an air atmosphere. scispace.comnih.govstrath.ac.uk Studies suggest that in biphasic systems (e.g., a small amount of THF mixed with a DES), the ketone substrate and the Grignard reagent may concentrate at the liquid-liquid interface, which facilitates the reaction while protecting the organometallic species from rapid decomposition by the protic nature of the DES. chemrxiv.orgchemrxiv.org

Table 2: Comparison of Alternative Solvents for Grignard Reactions

Solvent System Key Advantages Considerations for Target Synthesis
Ionic Liquids (ILs) Characterized by low volatility, high thermal stability, and the potential for being recycled and reused. organic-chemistry.org Requires the use of a specifically designed base-stable IL. The extraction of the product from the IL can present a challenge. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov
Deep Eutectic Solvents (DESs) Notable for their low cost, biodegradability, and the ability to facilitate reactions under aerobic conditions. scispace.comnih.govstrath.ac.uk These are often utilized in biphasic systems with a minor amount of an organic solvent. The reaction mechanism is thought to involve interfacial catalysis. chemrxiv.orgchemrxiv.org

Biocatalysis and Enzymatic Methods

The use of enzymes in organic synthesis represents a burgeoning field that provides highly selective and environmentally friendly pathways to complex molecular structures. Although a direct enzymatic counterpart to the Grignard reaction is unknown, biocatalytic strategies can be conceptualized for the synthesis of chiral tertiary alcohols, such as this compound, especially when high enantioselectivity is desired.

Detailed research findings:

The biocatalytic synthesis of tertiary alcohols is a challenging yet progressively more achievable goal in synthetic chemistry. researchgate.netbohrium.comnih.gov Several enzymatic approaches could be hypothetically adapted for the synthesis of the target molecule or its chiral variants:

Enzymatic Kinetic Resolution: A racemic mixture of this compound, synthesized via a conventional chemical route, could potentially be resolved using enzymes like lipases or esterases. bohrium.com These enzymes would selectively acylate one enantiomer, thereby enabling the separation of the resulting ester from the unreacted alcohol enantiomer.

Stereoselective Bioreduction of a Precursor: While not directly applicable to the formation of the tertiary alcohol, a related prochiral ketone precursor could theoretically be designed. Alcohol dehydrogenases (ADHs) could then be employed for its asymmetric reduction to a chiral secondary alcohol, which could serve as an intermediate for further chemical transformation into the target molecule.

Enzymatic Spiroketal Formation: Investigations into the biosynthesis of natural products have shown that flavoenzymes are capable of catalyzing intricate oxidative rearrangements to construct spiroketal moieties. nih.gov This opens up the long-term possibility of engineering enzymes to assemble the spiroketal core with high precision, although this remains a complex research endeavor.

At present, specific literature detailing the biocatalytic synthesis of this compound is not available. Nevertheless, the broad success in the enzymatic preparation of other chiral tertiary alcohols suggests that this is a promising and significant area for future research. researchgate.netbohrium.comnih.gov The successful development of such a biocatalytic process would be of great value for the production of enantiomerically pure forms of this compound.

Table 3: Potential Biocatalytic Approaches for Chiral Synthesis

Biocatalytic Strategy Enzyme Class Potential Application Challenges
Kinetic Resolution Lipases, Esterases Separation of the enantiomers from a racemic mixture of the target compound. The theoretical maximum yield for a single enantiomer is limited to 50%.
Asymmetric Synthesis Novel engineered enzymes Direct, enantioselective addition of a nucleophile to the ketone precursor. This would require substantial efforts in enzyme discovery and protein engineering.
Spiroketal Formation Flavoenzymes, Oxidases Construction of the spiroketal ring system from an appropriate acyclic precursor. nih.gov This is a complex, multi-step reaction and is not directly applicable to the final Grignard-type addition step.

Stereochemical Aspects and Conformational Analysis

Stereoisomerism at the Spiro Center

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol requires precise control over the formation of the chiral centers. While specific enantioselective and diastereoselective synthetic routes for this exact compound are not extensively detailed in the available literature, general strategies for the stereocontrolled synthesis of spiroketals can be applied. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to direct the stereochemical outcome of the spirocyclization reaction.

For instance, asymmetric syntheses of spiroketals have been achieved through various methods, including silver(I)-promoted intramolecular hemiacetal alkylation, which has been successful in the total synthesis of natural products like cephalosporolides E and F nih.gov. Oxidative radical cyclization is another approach that has been utilized in the synthesis of natural products containing spiroketal moieties nih.gov. These methodologies provide a framework for the potential stereoselective synthesis of this compound.

Control of Stereochemical Outcome in Spirocyclization

The stereochemical outcome of spirocyclization reactions is governed by a combination of thermodynamic and kinetic factors. The formation of the thermodynamically most stable spiroketal isomer is often favored. This stability is influenced by several factors, including the minimization of steric interactions and the stabilizing influence of stereoelectronic effects, such as the anomeric effect.

In the context of this compound, the orientation of the substituents on the cyclohexane (B81311) ring during the cyclization process would be crucial in determining the final stereochemistry. The bulky 4-fluorophenyl group and the hydroxyl group at the C8 position will significantly influence the approach of the ethylene (B1197577) glycol moiety during the ketalization reaction, thereby directing the stereochemical outcome.

Conformational Preferences of the 1,4-Dioxaspiro[4.5]decane Ring System

Chair and Envelope Conformations

The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system typically adopts a stable chair conformation to minimize angle and torsional strain. This chair conformation can exist in two interconverting forms through a process known as a ring flip. The substituents on the cyclohexane ring can occupy either axial or equatorial positions, with larger substituents generally favoring the more sterically spacious equatorial position.

Anomeric Effects in Spiroketals

A key stereoelectronic interaction that governs the conformation of spiroketals is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to adopt an axial orientation. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding σ* orbital of the axial C-O bond of the other ring.

Influence of 4-Fluorophenyl Substituent on Conformation and Reactivity

The 4-fluorophenyl group at the C8 position of the cyclohexane ring plays a significant role in dictating the conformational preferences and chemical reactivity of this compound.

The steric bulk of the 4-fluorophenyl group will strongly influence the equilibrium between the two chair conformations of the cyclohexane ring. The conformation where this large substituent occupies an equatorial position is expected to be significantly more stable, thereby minimizing unfavorable 1,3-diaxial interactions.

Electronically, the fluorine atom is highly electronegative, exerting an electron-withdrawing inductive effect. This can influence the acidity of the hydroxyl group at C8 and the reactivity of the molecule in reactions involving this functional group. The presence of the aromatic ring also introduces the possibility of π-stacking interactions, which could influence the molecule's aggregation behavior and its interactions with other molecules.

Chemical Reactivity and Transformations

Reactions of the Hydroxyl Group

The tertiary benzylic alcohol group is a primary site of reactivity in the molecule, though its tertiary nature imposes certain limitations on its transformations, particularly in oxidation reactions.

Oxidation Reactions

The oxidation of tertiary alcohols is generally challenging under standard conditions because they lack a hydrogen atom on the carbinol carbon, which is necessary for the typical elimination step in oxidation mechanisms. Consequently, 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is resistant to oxidation by common reagents such as those based on chromium (e.g., PCC, PDC) or manganese (e.g., MnO₂), which typically oxidize primary and secondary alcohols.

However, the benzylic position of the hydroxyl group can render it susceptible to oxidation under more forcing conditions or with specific reagents that proceed through alternative mechanisms, often involving cleavage of carbon-carbon bonds. While specific studies on this compound are limited, related benzylic alcohols can be oxidized using specialized methods. beilstein-journals.orgnih.gov For instance, N-heterocycle-stabilized iodanes have been shown to be effective for the mild oxidation of activated alcohols. beilstein-journals.org

Table 1: Reactivity of this compound with Common Oxidizing Agents

Oxidizing Agent Expected Outcome
Pyridinium Chlorochromate (PCC) No Reaction
Potassium Permanganate (KMnO₄) Potential for oxidative cleavage under harsh conditions
N-Heterocyclic Stabilized Iodanes Potential for oxidation
Manganese Dioxide (MnO₂) No Reaction

Reactivity of the Spiroketal Moiety

The 1,4-dioxaspiro[4.5]decane group is an ethylene (B1197577) glycol ketal of a cyclohexanone (B45756) ring. Its reactivity is characteristic of acetals and ketals, primarily involving acid-catalyzed hydrolysis.

Selective Cleavage and Ring-Opening Reactions

The spiroketal is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, which regenerates the parent carbonyl group (a ketone in this case) and ethylene glycol. This reaction, known as deketalization or hydrolysis, is reversible. The use of excess water and an acid catalyst drives the equilibrium toward the ketone product. researchgate.net The rate of this hydrolysis can be influenced by the specific acid catalyst used and the reaction conditions. For instance, studies on the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from a related compound demonstrated that selective deketalization can be achieved in an acidic solution, with acetic acid being an effective catalyst. researchgate.net

Functional Group Compatibility

The spiroketal moiety serves as a robust protecting group for the ketone functionality. It is stable to a wide range of reagents, particularly those that are nucleophilic or basic in nature. libretexts.orgchem-station.com This compatibility allows for chemical modifications to be performed on other parts of the molecule, such as the hydroxyl group or the phenyl ring, without affecting the spiroketal. It is resistant to organometallic reagents (like Grignard reagents), metal hydrides (like LiAlH₄ and NaBH₄), and non-acidic oxidizing conditions. libretexts.orgchem-station.com This stability is a key feature in multi-step syntheses where the ketone needs to be masked. wikipedia.orgyoutube.com

Reactivity of the Fluorinated Phenyl Ring

The 4-fluorophenyl group can undergo reactions typical of aromatic rings, primarily electrophilic aromatic substitution and, under certain conditions, nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack of an electrophile. libretexts.org However, due to its high electronegativity, fluorine is also an inductively deactivating group, making the ring less reactive than benzene itself. libretexts.orgmasterorganicchemistry.com Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would require harsher conditions compared to benzene and would yield predominantly ortho- and para-substituted products relative to the fluorine atom. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The carbon-fluorine bond is strong, and fluorine is generally a poor leaving group in nucleophilic substitutions. SNAr reactions on aryl fluorides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine to activate the ring for nucleophilic attack. researchgate.net The 4-fluorophenyl group in this compound lacks such strong activation. However, recent advancements have shown that SNAr reactions of non-activated aryl fluorides can be achieved with certain nucleophiles, such as amide enolates, under relatively mild conditions. rsc.orgresearchgate.netaminer.org Catalytic methods, for instance using an organic superbase, have also been developed to facilitate such transformations. acs.org

Table 3: Summary of Reactivity for the Fluorinated Phenyl Ring

Reaction Type Directing Effect of Fluorine Reactivity Compared to Benzene Notes
Electrophilic Aromatic Substitution (SEAr) Ortho, Para Deactivating Requires harsher conditions.
Nucleophilic Aromatic Substitution (SNAr) N/A Generally unreactive Can occur with specific, highly reactive nucleophiles or catalytic systems.

Electrophilic Aromatic Substitution

There is no specific data in the scientific literature regarding the electrophilic aromatic substitution (EAS) reactions of this compound.

Theoretically, the 4-fluorophenyl group could undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. The large spirocyclic substituent at the benzylic position would likely exert significant steric hindrance, potentially favoring substitution at the position para to the fluorine atom (and meta to the spirocycle). However, without experimental data, the regioselectivity and feasibility of such reactions remain speculative.

Nucleophilic Aromatic Substitution

No documented instances of nucleophilic aromatic substitution (NAS) for this compound have been found in the reviewed literature.

Nucleophilic aromatic substitution on a fluorophenyl ring typically requires strong activation by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the fluorine atom. The 1,4-dioxaspiro[4.5]decan-8-ol substituent is not considered a strong electron-withdrawing group. Therefore, the aromatic ring in the title compound is not considered "activated" for standard SNAr reactions, and such transformations would be expected to be unfavorable under typical conditions.

Tandem and Cascade Reactions Incorporating the Compound

A search of the scientific literature did not yield any examples of tandem or cascade reactions that specifically incorporate this compound as a starting material, intermediate, or product. While tandem and cascade reactions are a powerful tool in organic synthesis for the construction of complex molecules like spirocycles, the application of such methodologies to this particular compound has not been reported.

In-Depth Theoretical and Computational Analysis of this compound

A comprehensive review of the scientific literature reveals a notable absence of specific theoretical and computational studies focused solely on the chemical compound this compound. While this molecule is documented in chemical databases, dedicated research into its quantum chemical properties, molecular dynamics, and reaction mechanisms is not publicly available.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as requested:

Quantum Chemical Calculations: Including Density Functional Theory (DFT) for molecular geometry and electronic structure, and the calculation of spectroscopic parameters such as NMR shielding and IR frequencies.

Molecular Dynamics Simulations and Conformational Searching: Including the exploration of its conformational landscape, stability, and the energy barriers for conformational interconversion.

Reaction Mechanism Studies: Detailing the mechanisms of reactions in which this compound is involved.

Academic and research databases do contain computational studies on related structures, such as other spirocycles or molecules containing a fluorophenyl group. For instance, DFT has been used to study the conformations and electronic structures of various spirocyclic compounds. mdpi.com Similarly, molecular dynamics simulations are a common tool for exploring the conformational landscapes of complex organic molecules. semanticscholar.org However, in strict adherence to the request to focus solely on this compound, the findings from these related but distinct molecules cannot be presented as representative of the subject compound.

The scientific community relies on published, peer-reviewed data to ensure accuracy and reliability. Without such studies on this compound, any attempt to generate the requested article would amount to speculation and would not meet the standards of scientific accuracy.

Further research and publication in the field of computational chemistry are required to elucidate the specific theoretical properties of this compound.

Theoretical and Computational Studies

Reaction Mechanism Studies

Transition State Analysis for Key Synthetic Steps

A transition state analysis for the synthesis of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol would be crucial for understanding the reaction kinetics and mechanism. Such a study would typically involve high-level quantum mechanical calculations to model the energy landscape of the reaction pathway. This would allow for the identification of the transition state structure, which represents the highest energy point along the reaction coordinate, and the calculation of the activation energy, which is a key determinant of the reaction rate.

While general models for the transition states of Grignard reactions with ketones have been proposed, these are not specific to the unique electronic and steric environment of 1,4-dioxaspiro[4.5]decan-8-one and the 4-fluorophenyl nucleophile. The presence of the spiroketal and the fluorine atom would likely have a significant influence on the geometry and energy of the transition state. Without dedicated computational studies, any discussion of the specific transition state for this reaction remains speculative.

Understanding Regioselectivity and Stereoselectivity

The concepts of regioselectivity and stereoselectivity are central to understanding the outcome of the synthesis of this compound.

Regioselectivity , in this context, would refer to the specific site of attack of the nucleophile. In the case of the reaction between a 4-fluorophenyl nucleophile and 1,4-dioxaspiro[4.5]decan-8-one, the primary site of reaction is the carbonyl carbon. Computational studies could confirm this and explore the possibility of any side reactions.

Stereoselectivity is a more complex issue in this synthesis. The product, this compound, contains a chiral center at the C8 position. The approach of the nucleophile to the planar carbonyl group can occur from two different faces, potentially leading to a racemic mixture of two enantiomers. Computational modeling could be employed to predict whether one enantiomer is preferentially formed over the other. This would involve calculating the energies of the diastereomeric transition states leading to each enantiomer. Factors that could influence the stereoselectivity include the steric hindrance posed by the spiroketal ring and the potential for any directing effects from the oxygen atoms.

In the absence of specific computational research on this compound, a detailed and scientifically accurate discussion of these aspects is not possible. The field awaits dedicated theoretical investigations to elucidate the intricacies of its synthesis.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the precise structure of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.

¹H and ¹³C NMR for Structural Connectivity and Stereochemistry

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as two multiplets or doublets of doublets in the downfield region (approximately 7.0-7.5 ppm) due to coupling to each other and to the fluorine atom. The protons of the dioxolane ring would likely present as a multiplet around 3.9-4.0 ppm. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (typically 1.5-2.0 ppm). A key signal would be the hydroxyl (-OH) proton, which would likely be a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the 115-165 ppm range, with the carbon attached to the fluorine showing a characteristic large one-bond coupling constant (¹JC-F). The spiro carbon of the dioxaspiro moiety would be a quaternary signal, as would the carbon bearing the hydroxyl and fluorophenyl groups. The remaining cyclohexyl and dioxolane carbons would appear at higher field strengths.

A hypothetical data table for the expected NMR shifts is presented below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to F)~7.4 (dd)~128 (d, ²JC-F)
Aromatic CH (meta to F)~7.1 (dd)~115 (d, ³JC-F)
Aromatic C-F-~162 (d, ¹JC-F)
Aromatic C-C(OH)-~140
C-OH-~75
Spiro C-~108
O-CH₂-CH₂-O~3.9 (m)~64
Cyclohexyl CH₂1.5 - 2.0 (m)30 - 40
-OHVariable (s, br)-

This table contains hypothetical data for illustrative purposes only.

¹⁹F NMR for Fluorine Environment

A ¹⁹F NMR spectrum would be crucial for confirming the presence and electronic environment of the fluorine atom. A single signal, likely a multiplet due to coupling with the ortho-protons of the aromatic ring, would be expected. Its chemical shift would be indicative of the electronic nature of the fluorophenyl group.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, connecting the adjacent protons on the cyclohexyl ring and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be critical for establishing the connectivity between the fluorophenyl ring, the tertiary alcohol carbon, and the adjacent cyclohexyl carbons, as well as linking the dioxolane protons to the spiro carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the stereochemistry of the molecule by identifying protons that are close in space, for example, to determine the relative orientation of the hydroxyl and fluorophenyl groups with respect to the cyclohexane (B81311) ring.

Infrared (IR) and Raman Spectroscopy

Characterization of Functional Groups

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the tertiary alcohol. Strong C-O stretching bands for the alcohol and the dioxolane ether linkages would be expected around 1050-1200 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and a strong band for the C-F bond would be anticipated around 1220-1240 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and the carbon backbone.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₄H₁₇FO₃). The predicted monoisotopic mass is 252.1162 Da. The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) experiment would likely involve the loss of a water molecule from the tertiary alcohol and fragmentation of the spirocyclic ring system.

Predicted mass spectrometry data from the PubChem database is shown below.

Adduct Predicted m/z
[M+H]⁺253.12345
[M+Na]⁺275.10539
[M-H]⁻251.10889
[M+H-H₂O]⁺235.11343

Data sourced from PubChem, predicted using computational methods. uni.lu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretically calculated monoisotopic mass is 252.11617 Da. HRMS analysis would be expected to yield an experimental mass value that closely aligns with this theoretical mass, typically within a few parts per million (ppm), thereby confirming the molecular formula C₁₄H₁₇FO₃.

Beyond the molecular ion, HRMS can also identify various adducts, which are ions formed by the association of the analyte with other molecules present in the ion source. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in the identification of these adducts.

Below is an interactive data table of predicted m/z values for common adducts of this compound.

AdductPredicted m/z
[M+H]⁺253.12345
[M+Na]⁺275.10539
[M-H]⁻251.10889
[M+NH₄]⁺270.14999
[M+K]⁺291.07933
[M+H-H₂O]⁺235.11343

Fragmentation Pathways

While specific experimental data on the fragmentation pathways of this compound is not available in the reviewed literature, tandem mass spectrometry (MS/MS) experiments would be the standard method to elucidate these pathways. By selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge.

Hypothetically, key fragmentation pathways could involve:

Loss of a water molecule (H₂O) from the tertiary alcohol.

Cleavage of the dioxaspiro ring system.

Fragmentation of the fluorophenyl group.

Detailed analysis of the masses of the resulting fragment ions would allow for the piecing together of the molecule's structure and provide further confirmation of its identity.

X-ray Crystallography for Solid-State Structure

Absolute Configuration Determination

If the compound is chiral and a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. For this compound, the fluorine atom could potentially be used for this purpose, though it is a relatively light atom for anomalous scattering measurements.

Crystal Packing and Intermolecular Interactions

A crystallographic study would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (originating from the hydroxyl group) and potentially other non-covalent interactions involving the fluorine atom and the aromatic ring. These interactions are crucial in understanding the solid-state properties of the compound.

Chromatographic Techniques (e.g., GC, HPLC) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, GC can be an effective technique for purity assessment. A suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, would be chosen. The retention time of the compound would be a characteristic property under specific analytical conditions (e.g., temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. For this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) would be a typical starting point for method development. The retention time and peak purity, as determined by a detector like a UV-Vis or mass spectrometer, would be used to evaluate the sample.

Both GC and HPLC can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. This allows for the determination of the consumption of starting materials and the formation of the desired product, helping to optimize reaction conditions.

Derivatives and Analogues of 8 4 Fluorophenyl 1,4 Dioxaspiro 4.5 Decan 8 Ol

Synthesis of Modified Structures

Alterations to the Fluorophenyl Moiety (e.g., different halogenation patterns, other aryl substituents)

The electronic properties and steric profile of the aryl substituent at the 8-position can be systematically varied. This is often achieved by starting with different substituted aryl Grignard reagents or aryl lithium compounds in the initial synthesis, reacting with 1,4-dioxaspiro[4.5]decan-8-one.

For instance, analogues with different halogenation patterns on the phenyl ring can be synthesized to probe the effects of electronegativity and substituent position. This can include moving the fluorine atom to the ortho- or meta-positions, or introducing other halogens such as chlorine or bromine. Furthermore, non-halogenated or multi-substituted aryl groups can be incorporated. The synthesis of 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol, for example, demonstrates the feasibility of incorporating an unsubstituted phenyl group. chemicalbook.com

The introduction of various substituents on the aryl ring allows for the fine-tuning of electronic properties, which can significantly impact the reactivity and biological interactions of the molecule.

Table 1: Examples of Analogues with Modified Aryl Moieties

Compound Name Modification on Phenyl Ring
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol Unsubstituted phenyl group
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol Chloro-substitution at para-position
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol Bromo-substitution at para-position
8-(o-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol Methyl-substitution at ortho-position

Modifications of the Hydroxyl Group (e.g., ethers, esters, amines)

The tertiary hydroxyl group at the 8-position is a key functional handle for derivatization. Standard organic reactions can be employed to convert this hydroxyl group into a variety of other functional groups.

Ethers: Ether derivatives can be prepared through Williamson ether synthesis, where the alkoxide of the parent alcohol reacts with an alkyl halide. This allows for the introduction of a range of alkyl or aryl groups.

Esters: Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions. This modification can influence the compound's lipophilicity and metabolic stability.

Amines: The hydroxyl group can be replaced by an amino group through a variety of methods, such as a Mitsunobu reaction with an appropriate nitrogen nucleophile or by conversion to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine. For example, the synthesis of trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol demonstrates the introduction of an amino group in a related spirodecanol system. prepchem.com The subsequent reaction of this amino alcohol to form a sulfonate ester further illustrates the reactivity of the hydroxyl group. prepchem.com The existence of 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid also suggests that the hydroxyl group can be oxidized, providing a route to amides via the carboxylic acid. chemsrc.com

Table 2: Potential Modifications of the Hydroxyl Group

Derivative Type General Structure Potential Reagents
Ether R-O-R' Alkyl halide, NaH
Ester R-O-C(=O)R' Acyl chloride, pyridine
Amine R-NHR' Mesyl chloride, then amine

Variations in the Spiroketal Ring System (e.g., different ring sizes, heteroatoms)

Ring Size Variation: Analogues with different spiroketal ring sizes, such as 1,4-dioxaspiro[4.4]nonane systems, can be synthesized. researchgate.net This alters the conformational constraints of the molecule.

Heteroatom Variation: The oxygen atoms in the spiroketal can be replaced with other heteroatoms like nitrogen or sulfur. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, where nitrogen atoms are incorporated into the spirocyclic system. nih.govdocumentsdelivered.com Similarly, the synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one has been achieved. researchgate.net These changes significantly alter the electronic and hydrogen-bonding properties of the spiro-ring.

Structure-Reactivity Relationships within the Compound Family

The systematic modification of 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol and its analogues allows for the investigation of structure-reactivity relationships. These studies provide insights into how specific structural features influence the chemical behavior and biological activity of the compounds.

Electronic and Steric Effects of Substituents

The nature and position of substituents on the aryl ring can have a profound impact on the reactivity of the molecule.

Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as the fluorine atom in the parent compound, can influence the electron density of the entire molecule. The chemoselectivity of reactions involving the aryl moiety can be controlled by these electronic factors. mdpi.com For example, the ease of nucleophilic aromatic substitution or electrophilic attack on the ring is directly related to the electronic nature of the substituents.

Steric Effects: The size and position of substituents can introduce steric hindrance, which can affect the accessibility of reactive sites and influence the conformational preferences of the molecule.

Impact on Conformation and Reactivity

The conformational flexibility of the spiroketal and cyclohexanol (B46403) rings, as well as the orientation of the aryl group, can be influenced by the substituents.

The conformational preferences of diaryl-1,3-dioxane systems, which share similarities with the spiroketal moiety, are influenced by electrostatic interactions involving remote substituents on the aryl rings. researchgate.net Electron-withdrawing groups can favor conformations where they occupy specific equatorial or axial positions to minimize dipole moments. researchgate.net These conformational changes can, in turn, affect the reactivity of the molecule by altering the accessibility of functional groups and the orbital overlap required for certain reactions. Structure-affinity relationship studies on 1,4-dioxa-spiro[4.5]decane-based ligands have shown that modifications to the spiroketal portion and the aryl substituent can significantly impact their binding to biological targets. nih.gov

Potential Research Applications in Synthetic and Materials Science

Building Block in Complex Molecule Synthesis

The structure of 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is well-suited for its use as a versatile building block in the synthesis of more complex molecular targets. The spirocyclic system provides a defined conformational rigidity, while the three distinct functional components—the ketal, the tertiary alcohol, and the fluorophenyl group—offer orthogonal chemical handles for sequential, controlled modifications.

The synthesis of highly substituted tertiary alcohols is a fundamental challenge in organic chemistry, and molecules like this one represent valuable chiral or prochiral synthons. nih.gov The presence of the 4-fluorophenyl group introduces electronic properties and a site for further functionalization, such as cross-coupling reactions, that can be used to append additional molecular complexity. researchgate.net

Asymmetry Induction in Downstream Synthesis

While this compound is an achiral molecule, its rigid spirocyclic scaffold is an excellent platform for the development of asymmetric transformations. The enantioselective synthesis of spirocycles is a significant area of modern chemistry, often employing strategies like organocatalysis or transition-metal catalysis to create chiral centers with high fidelity. rsc.org

Methodologies for inducing asymmetry in such systems could include:

Catalytic Asymmetric Synthesis: The synthesis of this compound from a prochiral precursor, 1,4-dioxaspiro[4.5]decan-8-one, via the asymmetric addition of a 4-fluorophenyl organometallic reagent could be achieved using a chiral catalyst, yielding an enantiomerically enriched product.

Substrate-Controlled Diastereoselection: The existing tertiary alcohol and bulky fluorophenyl group at the C8 position can act as stereodirecting elements. Subsequent reactions on the cyclohexane (B81311) ring, such as epoxidation, hydrogenation, or dihydroxylation, could proceed with high diastereoselectivity, controlled by the steric hindrance imposed by the C8 substituents.

Chiral Auxiliary Derivatization: The tertiary alcohol can be derivatized with a chiral auxiliary, which can then direct stereoselective reactions at other positions on the molecule before being cleaved, effectively transferring its chirality to the spirocyclic system.

The development of such methods is crucial for accessing stereochemically pure compounds for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Role as a Masked Carbonyl Equivalent

A primary synthetic utility of the 1,4-dioxaspiro[4.5]decane moiety is its function as a "masked" or protected carbonyl group. researchgate.netnih.gov The cyclic ketal is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, under which an unprotected ketone would react.

This protecting group strategy allows for selective chemical manipulation of other parts of the molecule. For instance, reactions can be performed on the 4-fluorophenyl ring (e.g., nucleophilic aromatic substitution, lithiation followed by electrophilic quench) or the tertiary alcohol (e.g., etherification, esterification) without affecting the latent carbonyl group at the C8 position. Following these transformations, the ketal can be readily removed (deprotected) under acidic aqueous conditions to reveal the parent ketone, 8-oxo-8-(4-fluorophenyl)cyclohexanone, for further synthetic elaboration such as Wittig reactions or aldol (B89426) condensations.

PropertyValue
IUPAC Name 1,4-Dioxaspiro[4.5]decan-8-one
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance White to beige crystalline powder or crystals
Melting Point 73.5-74.5 °C

Physicochemical properties of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one. echemi.com

Precursor for Advanced Organic Materials

The intrinsic properties of spirocyclic compounds make them highly attractive scaffolds for the design of advanced organic materials. rsc.org Their unique three-dimensional and rigid geometry offers distinct advantages over more flexible or planar molecular systems. rsc.org

Potential in Optoelectronic Materials (based on general spiro compound properties)

Spiro compounds are a cornerstone in the field of organic optoelectronics, famously exemplified by materials like spiro-OMeTAD used in perovskite solar cells and various hosts for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The "spiro concept" leverages the sp³-hybridized spiro-center to connect two (often π-conjugated) molecular systems in a perpendicular orientation. acs.org

This orthogonal arrangement provides several key benefits relevant to material performance:

Enhanced Morphological Stability: The bulky, non-planar structure disrupts crystal packing, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This is critical for the longevity and reliability of thin-film electronic devices. researchgate.net

Increased Solubility: The awkward three-dimensional shape reduces intermolecular forces, making spiro compounds more soluble in organic solvents than their planar counterparts, which facilitates device fabrication from solution. acs.org

Suppression of Intermolecular Interactions: By holding functional units apart, the spiro core effectively prevents undesirable π-π stacking and the formation of aggregates or excimers, which can quench luminescence and degrade device performance. researchgate.netresearchgate.net

While this compound is not itself a conjugated material, it can serve as a rigid, insulating spirocyclic core to link two electronically active moieties, thereby imparting these favorable physical properties to a new class of optoelectronic materials.

Rigid Scaffolds in Material Design

The conformational rigidity of the spiro[4.5]decane skeleton is a highly desirable feature in rational material design. nih.govacs.org Unlike long, flexible alkyl chains, spirocyclic linkers hold functional groups in well-defined spatial orientations. tandfonline.com This precise positioning can be exploited to construct materials with tailored properties.

For example, incorporating this spiro scaffold into polymers or metal-organic frameworks could lead to materials with fixed pore sizes and defined internal surface chemistry. The rigidity of the scaffold ensures that the framework does not collapse, making it potentially useful for applications in gas storage, separation, or heterogeneous catalysis. In medicinal chemistry, such rigid scaffolds are used to reduce the entropic penalty of binding to a biological target, potentially increasing potency and selectivity. rsc.org

Methodological Development in Organic Chemistry

The unique combination of functional groups in this compound makes it an ideal substrate for the development and validation of new synthetic methodologies. The presence of a robust ketal, a sterically hindered tertiary alcohol, and an electronically modified aromatic ring provides a platform to test the scope and limitations of novel chemical reactions.

Potential areas for methodological development using this compound as a model substrate include:

C-F Bond Activation: The chemically stable carbon-fluorine bond on the phenyl ring could be a target for late-stage functionalization methods, which are of high interest in pharmaceutical and agrochemical synthesis.

Reactions of Tertiary Alcohols: Tertiary alcohols are often challenging substrates for transformations due to steric hindrance and the propensity for elimination side reactions. nih.gov This molecule could be used to test new catalytic systems for dehydration, substitution, or oxidation reactions at highly congested centers.

Domino and Multicomponent Reactions: The synthesis of the spirocycle itself could be a target for developing efficient domino or multicomponent reactions that rapidly build molecular complexity from simpler starting materials in a single pot. mdpi.com

By serving as a testbed for new reactions, this compound can contribute to the broader toolkit available to synthetic chemists for constructing complex and functionally diverse molecules.

Contribution to New Synthetic Methodologies

The inherent functionalities of this compound make it a versatile building block for the synthesis of complex molecular architectures. The presence of the protected ketone (as a ketal) and a tertiary alcohol allows for sequential and site-selective reactions.

The 4-fluorophenyl group is a key feature that can be exploited in various synthetic transformations. For instance, it can serve as a handle for a range of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can also influence the reactivity and selectivity of nearby functional groups through its electronic effects.

Table 1: Potential Synthetic Transformations Utilizing this compound

Reaction TypeReagents and ConditionsPotential ProductSignificance
DehydrationAcid catalyst (e.g., H₂SO₄), heat8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-eneIntroduction of unsaturation for further functionalization.
Nucleophilic Aromatic Substitution (SNA)Strong nucleophile (e.g., NaOMe), polar aprotic solvent8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-olA method to introduce diverse substituents on the phenyl ring.
Suzuki Coupling (of a derived boronic ester)Aryl halide, Palladium catalyst, baseBiaryl-substituted spiro compoundConstruction of complex biaryl structures for medicinal or materials chemistry.
Deprotection of KetalAqueous acid (e.g., HCl)4-(4-Fluorophenyl)-4-hydroxycyclohexanoneAccess to functionalized cyclohexanone (B45756) derivatives.

The development of synthetic routes starting from this compound could lead to the creation of novel scaffolds for drug discovery and other applications. The rigid spiro[4.5]decane core is a desirable feature in medicinal chemistry as it can help in pre-organizing substituents in a defined three-dimensional space, potentially leading to higher binding affinity and selectivity for biological targets.

Development of Catalyst Systems for Spiro Compound Formation

The structure of this compound suggests its potential use as a chiral ligand or a precursor to a catalyst for asymmetric synthesis, particularly in reactions forming spirocyclic compounds. While the parent molecule is achiral, its derivatives can be resolved into enantiomers or diastereomers, which can then be used to induce stereoselectivity in chemical reactions.

The development of catalysts for the stereoselective synthesis of spiro compounds is a significant area of research, as the precise control of stereochemistry is often crucial for the biological activity of molecules. The 1,4-dioxaspiro[4.5]decane framework can serve as a rigid backbone for positioning catalytic groups. The fluorophenyl substituent can play a role in modulating the electronic properties of a metal center in a catalyst complex, thereby influencing its reactivity and selectivity.

Table 2: Hypothetical Catalyst Systems Derived from this compound

Catalyst TypeMetal CenterPotential ApplicationRole of the Spiro Ligand
Chiral Lewis AcidTitanium (IV)Asymmetric Diels-Alder reactionsCreates a defined chiral pocket around the metal center.
Transition Metal ComplexRhodium (I)Asymmetric hydrogenationThe fluorophenyl group can fine-tune the electronic environment of the metal.
OrganocatalystPhosphoric Acid DerivativeEnantioselective additions to iminesThe spirocyclic backbone provides a rigid and sterically hindered environment.

Research in this area would involve the synthesis of chiral derivatives of this compound and their subsequent coordination to various metal centers. The resulting complexes would then be screened for their catalytic activity and enantioselectivity in a range of organic transformations. The insights gained from such studies could lead to the development of novel and efficient catalysts for the synthesis of enantiomerically pure spiro compounds.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Current synthetic routes to spiroketal tertiary alcohols often rely on multi-step sequences. Future research will likely focus on the development of more efficient and innovative synthetic methodologies.

Proposed Catalytic ApproachPotential Advantages
Chiral OrganocatalysisHigh enantioselectivity, metal-free conditions.
Photoredox CatalysisMild reaction conditions, novel reactivity.
Dual CatalysisCombination of catalysts for synergistic effects.

Deeper Understanding of Stereocontrol Mechanisms

The tertiary alcohol in 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol represents a chiral center, making stereocontrol a critical aspect of its synthesis. Future investigations should aim to achieve high levels of stereoselectivity, which is crucial for potential pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

Asymmetric Synthesis: The development of novel chiral catalysts, including metal complexes and organocatalysts, will be paramount. Research into the asymmetric addition of a 4-fluorophenyl organometallic reagent to 1,4-dioxaspiro[4.5]decan-8-one, in the presence of a chiral ligand, is a promising avenue. Additionally, understanding the influence of the spiroketal ring's conformation on the facial selectivity of the nucleophilic attack will be essential for designing effective stereoselective syntheses. The stereospecific nucleophilic substitution at tertiary and quaternary stereocentres is a challenging yet important area of research that could provide valuable insights. nih.gov

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new molecules with desired properties.

Density Functional Theory (DFT) and Molecular Modeling: Future research should leverage advanced computational methods to predict the properties and reactivity of this compound and its derivatives. DFT calculations can be employed to elucidate reaction mechanisms of potential synthetic routes, helping to optimize reaction conditions. core.ac.uknih.gov Furthermore, molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to predict the bioactivity of this compound and its analogues. cambridgemedchemconsulting.comnih.govchemrxiv.orgbio-itworld.com This predictive capability can guide the design of new derivatives with enhanced biological activity, for example, by identifying key structural features that influence binding to a biological target. A multimodal deep learning approach, F-CPI, has shown promise in predicting changes in bioactivity upon fluorine substitution and could be a valuable tool. nih.gov

Computational MethodApplication in Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic properties.
Molecular DockingPrediction of binding modes to biological targets.
QSARCorrelation of structural features with biological activity.
Deep Learning Models (e.g., F-CPI)Prediction of bioactivity changes upon structural modification. nih.gov

Applications in New Areas of Chemical Research (non-prohibited)

The unique combination of a fluorinated aromatic ring and a spiroketal moiety opens up possibilities for applications beyond traditional medicinal chemistry.

PET Imaging and Bioorthogonal Chemistry: The presence of a fluorine atom makes this compound a potential candidate for the development of novel positron emission tomography (PET) imaging agents. nih.govtechnologypublisher.comnih.govfrontiersin.orgresearchgate.net The introduction of a fluorine-18 (B77423) isotope would allow for non-invasive imaging in biological systems. Furthermore, the spiroketal motif could be explored for its potential role in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of fluorinated spiroketals that can participate in such reactions could lead to new tools for chemical biology and drug delivery.

Sustainable Synthesis Methodologies

In line with the growing importance of green chemistry, future research should focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound.

Flow Chemistry and Biocatalysis: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. acs.org Implementing a continuous flow process for the synthesis of this compound could significantly reduce waste and energy consumption. Another promising avenue is the use of biocatalysis. imperial.ac.uk Enzymes can catalyze reactions with high selectivity under mild conditions, offering a green alternative to traditional chemical catalysts. Research into identifying or engineering enzymes that can catalyze the key steps in the synthesis of this fluorinated spiroketal could lead to a highly sustainable manufacturing process.

Sustainable ApproachKey Benefits
Flow ChemistryEnhanced safety, scalability, and process control. acs.org
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. imperial.ac.uk
Use of Greener SolventsReduced toxicity and environmental persistence.

Q & A

Q. How can fluorinated byproducts be minimized during synthesis?

  • Methodology : Control reaction stoichiometry (e.g., 1:1.1 molar ratio of fluorophenyl precursor to spirocyclic core). Add scavengers (e.g., molecular sieves) to trap reactive intermediates. LC-MS monitoring identifies early-stage byproducts (e.g., defluorinated analogs), enabling real-time adjustments .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 2
Reactant of Route 2
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.